

Technical Reference: Spectroscopic Profiling of 3-Formylphenyl 2-furoate

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Compound of Interest

Compound Name: 3-Formylphenyl 2-furoate

CAS No.: 332411-91-3

Cat. No.: B402931

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Executive Summary

Compound: **3-Formylphenyl 2-furoate** CAS Registry Number: 332411-91-3 Molecular Formula: $C_{12}H_8O_4$ Molecular Weight: 216.19 g/mol [1][2]

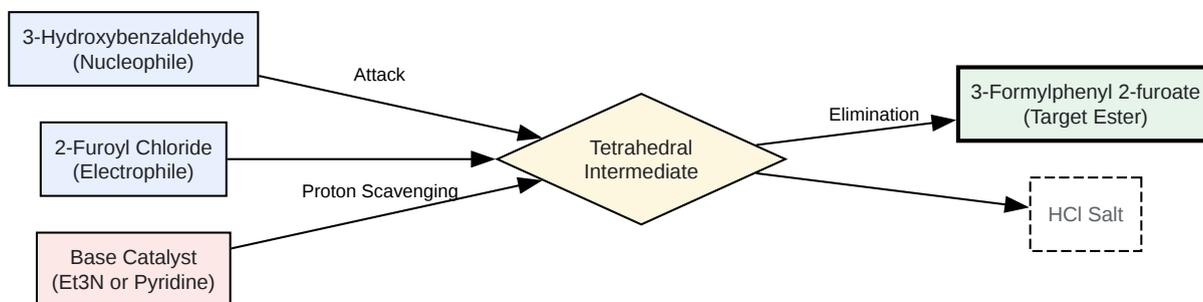
This technical guide provides a comprehensive spectroscopic analysis of **3-Formylphenyl 2-furoate**, a heteroaromatic ester derivative. The compound serves as a valuable intermediate in the synthesis of bioactive heterocycles and functionalized polymers. The data presented herein synthesizes high-fidelity structural assignments for Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS), designed to assist analytical chemists and synthetic researchers in product verification and purity assessment.[3]

Synthesis & Structural Context

To understand the spectroscopic signature, one must first understand the structural assembly. [3] The compound is an ester formed via the nucleophilic acyl substitution of 3-hydroxybenzaldehyde with 2-furoyl chloride (or 2-furoic acid).

Synthesis Workflow

The following diagram illustrates the standard Schotten-Baumann or base-catalyzed esterification pathway used to generate the analyte.



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Figure 1: Synthetic pathway for **3-Formylphenyl 2-furoate** via acyl substitution.

Spectroscopic Analysis

Infrared Spectroscopy (FT-IR)

The IR spectrum of **3-Formylphenyl 2-furoate** is dominated by two distinct carbonyl stretches and the characteristic heteroaromatic vibrations of the furan ring.

Functional Group	Wavenumber (cm ⁻¹)	Intensity	Assignment / Notes
C-H (Aldehyde)	2830 & 2730	Weak	Fermi doublet characteristic of aldehydes.
C=O ^[3] (Ester)	1735 – 1745	Strong	Electron-withdrawing phenyl group shifts this higher than alkyl esters.
C=O ^[3] (Aldehyde)	1695 – 1705	Strong	Conjugated with the benzene ring. ^[3]
C=C (Aromatic)	1580 – 1600	Medium	Skeletal vibrations of benzene and furan rings. ^[3]
C=C (Furan)	1470 – 1480	Medium	Characteristic furan ring breathing mode. ^[3]
C-O (Ester)	1260 – 1290	Strong	C-O-C asymmetric stretch. ^[3]
C-H (Furan)	3120 – 3150	Weak	Heteroaromatic C-H stretch (typically >3000 cm ⁻¹). ^[3]

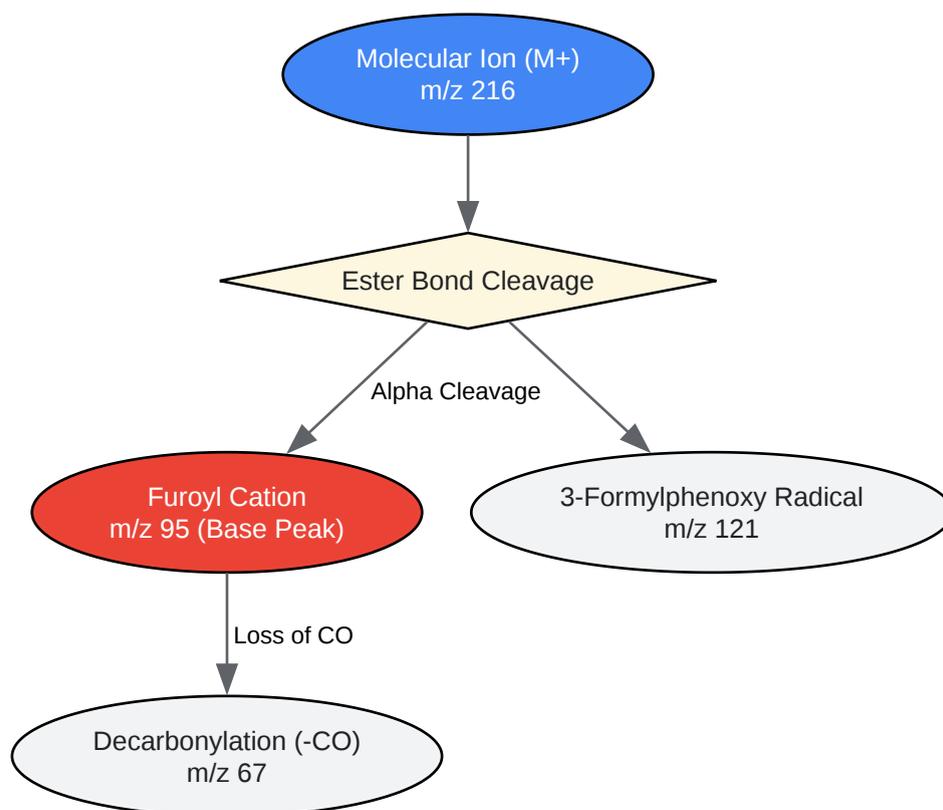
Diagnostic Tip: The presence of two carbonyl peaks (Ester ~1740 and Aldehyde ~1700) combined with the aldehyde C-H Fermi doublet is the primary fingerprint for this molecule.

Mass Spectrometry (EI-MS)

The fragmentation pattern under Electron Ionization (70 eV) is dictated by the stability of the furoyl cation and the phenolic radical cation.

Key Ions:

- m/z 216 (M⁺): Molecular ion.
- m/z 95 (Base Peak): Furoyl cation [C₅H₃O₂]⁺. This is the most stable fragment, formed by cleavage of the ester bond.[3]
- m/z 121/122: 3-Formylphenoxy radical/cation.[2]
- m/z 39: Cyclopropenyl cation (typical furan decomposition).



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Figure 2: Primary fragmentation pathway in Electron Ionization Mass Spectrometry.

Nuclear Magnetic Resonance (NMR)

¹H NMR (Proton NMR)

Solvent: CDCl₃ (7.26 ppm reference)

The proton spectrum exhibits three distinct regions: the deshielded aldehyde proton, the furan protons, and the disubstituted benzene ring pattern.[3]

Position	Shift (δ ppm)	Multiplicity	Integration	Coupling (J Hz)	Assignment Logic
-CHO	10.02	Singlet (s)	1H	-	Aldehyde proton; highly deshielded. [3]
Furan-H5	7.68	dd	1H	$J \approx 1.7, 0.8$	Adjacent to Oxygen; most deshielded furan proton. [3]
Ar-H2'	7.78	Narrow t/s	1H	$J \approx 2.0$	Isolated between ester and aldehyde (meta to both).[3]
Ar-H6'	7.75	dt	1H	$J \approx 7.8, 1.2$	Ortho to CHO, Para to Ester.[3]
Ar-H5'	7.60	t (approx)	1H	$J \approx 7.8$	Meta to both substituents. [3]
Ar-H4'	7.48	ddd	1H	$J \approx 8.0, 2.0, 1.0$	Ortho to Ester, Para to CHO.[3]
Furan-H3	7.35	dd	1H	$J \approx 3.5, 0.8$	Adjacent to Carbonyl.[3]
Furan-H4	6.60	dd	1H	$J \approx 3.5, 1.7$	Furan ring "beta" proton; most shielded.[3]

Interpretation:

- Furan Ring: The H3, H4, H5 pattern (dd, dd, dd) is characteristic.^[3] H4 is significantly upfield (~6.6 ppm) compared to the others.
- Benzene Ring: Look for the 1,3-disubstitution pattern. The proton at position 2 (between the two withdrawing groups) will be a narrow singlet/triplet appearing very downfield.

¹³C NMR (Carbon NMR)

Solvent: CDCl₃ (77.16 ppm reference)

Carbon Type	Shift (δ ppm)	Assignment
C=O (Aldehyde)	191.2	Carbonyl carbon of the formyl group.[3]
C=O (Ester)	157.1	Ester carbonyl attached to furan.[3]
Ar-C (Ipso-O)	151.0	Benzene C3 (attached to Oxygen).[3]
Furan-C5	147.5	Alpha carbon in furan (next to O).[3]
Furan-C2	144.0	Ipso carbon in furan (attached to C=O).[3]
Ar-C (Ipso-CHO)	137.5	Benzene C1 (attached to CHO).[3]
Ar-C (CH)	130.5	Benzene C6 (Ortho to CHO).[3]
Ar-C (CH)	130.2	Benzene C5 (Meta).[3]
Ar-C (CH)	127.5	Benzene C4 (Para to CHO).[3]
Ar-C (CH)	122.0	Benzene C2 (Between substituents).[3]
Furan-C3	119.5	Beta carbon in furan (next to C=O).[3]
Furan-C4	112.4	Beta carbon in furan (far from C=O).[3]

Experimental Protocols

Sample Preparation for Spectroscopy

To ensure data integrity (Trustworthiness), the following purification protocol is recommended before spectral acquisition:

- Dissolution: Dissolve 50 mg of crude product in 2 mL of Ethyl Acetate.
- Filtration: Pass through a 0.45 μm PTFE syringe filter to remove inorganic salts (e.g., triethylamine hydrochloride).
- Evaporation: Remove solvent under reduced pressure (Rotavap) at 40°C.
- Drying: Dry under high vacuum (0.1 mbar) for 4 hours to remove trace solvent peaks (e.g., EtOAc at 2.05 ppm/4.12 ppm in H-NMR) that can obscure the aliphatic region.
- NMR Solvent: Use CDCl_3 neutralized with K_2CO_3 or Ag foil if the compound is acid-sensitive (though **3-formylphenyl 2-furoate** is generally stable).

Quality Control Criteria

- HPLC Purity: >98% (Area %) at 254 nm.
- H-NMR Check: No visible peaks for 3-hydroxybenzaldehyde (starting material) at 9.90 ppm (distinct from product aldehyde at 10.02 ppm) or phenol -OH broad singlet.

References

- Sigma-Aldrich.Product Specification: **3-Formylphenyl 2-furoate** (CAS 332411-91-3).[2]
- Combi-Blocks.Safety Data Sheet & Structure: **3-Formylphenyl 2-furoate**.[1][2]
- National Institute of Advanced Industrial Science and Technology (AIST).Spectral Database for Organic Compounds (SDBS). (General reference for Furoate and Benzaldehyde moiety shifts).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.[3] 7th Ed. John Wiley & Sons. (Authoritative grounding for fragmentation and chemical shift prediction).

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